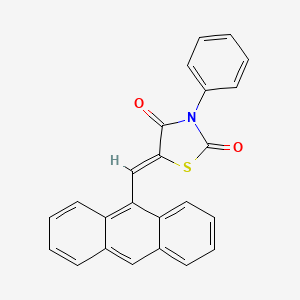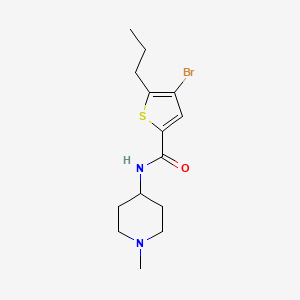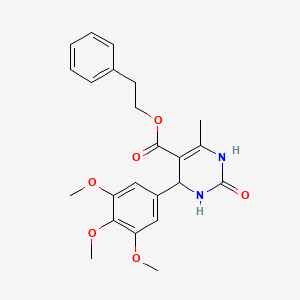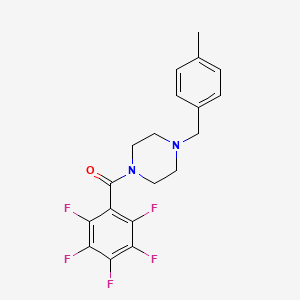
5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as ATZD, is a synthetic compound that belongs to the group of thiazolidinediones. It has been extensively studied for its potential applications in the field of medicinal chemistry, especially as an anti-cancer agent.
Mécanisme D'action
The exact mechanism of action of 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of cell signaling pathways.
Biochemical and physiological effects:
5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to induce the activation of caspases, which are enzymes involved in the process of apoptosis. It has also been found to increase the production of reactive oxygen species, which can lead to cell death. Additionally, 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
1. Development of more efficient synthesis methods for 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione
2. Investigation of the potential of 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione as a treatment for other diseases, such as Alzheimer's and Parkinson's disease
3. Development of more potent and selective analogs of 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione
4. Investigation of the mechanism of action of 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione at the molecular level
5. Investigation of the potential of 5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione as a combination therapy with other anti-cancer agents.
Méthodes De Synthèse
5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of anthraldehyde with thiourea, followed by the reaction with chloroacetic acid and sodium hydroxide. The final product is obtained after purification and recrystallization.
Applications De Recherche Scientifique
5-(9-anthrylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
(5Z)-5-(anthracen-9-ylmethylidene)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO2S/c26-23-22(28-24(27)25(23)18-10-2-1-3-11-18)15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNJRNLGIOHFME-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(anthracen-9-ylmethylidene)-3-phenyl-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-2-methoxyphenyl acetate](/img/structure/B4937541.png)
![N-[3-(benzoylamino)phenyl]-4-propoxybenzamide](/img/structure/B4937543.png)
![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4937548.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4937552.png)
![5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4937556.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4937575.png)

![6,6-dimethyl-2-[(2-phenoxyethyl)thio]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4937594.png)
![2-ethyl-5,6-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4937600.png)


![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4937648.png)
![N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea](/img/structure/B4937654.png)